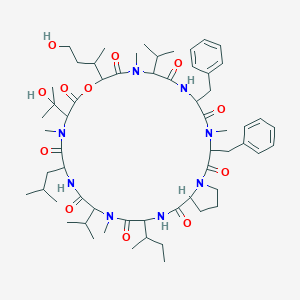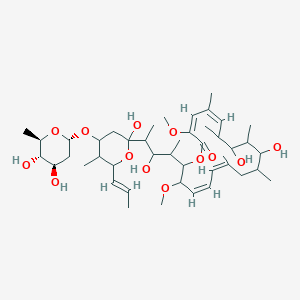
Xanthosine, 1-(1-propenyl)-, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthosine, 1-(1-propenyl)-, (Z)- is a naturally occurring compound that belongs to the family of purine nucleosides. It is a derivative of xanthine and is commonly found in various biological systems, including plants, animals, and microorganisms. Xanthosine has been the subject of extensive research in recent years due to its potential applications in various fields, including medicine, agriculture, and biotechnology.
作用機序
The mechanism of action of xanthosine is not fully understood, but it is believed to involve several pathways, including the inhibition of enzymes involved in inflammation and the activation of antioxidant pathways. Xanthosine has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of abnormal cells.
Biochemical and Physiological Effects:
Xanthosine has been shown to have several biochemical and physiological effects, including the inhibition of inflammatory pathways, the activation of antioxidant pathways, and the induction of apoptosis in cancer cells. Xanthosine has also been shown to improve cognitive function and memory in animal studies.
実験室実験の利点と制限
One of the main advantages of using xanthosine in lab experiments is its availability and relatively low cost. Xanthosine is a naturally occurring compound and can be easily obtained from various sources. However, one of the limitations of using xanthosine in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on xanthosine, including its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Xanthosine may also have potential applications in agriculture, as it has been shown to improve plant growth and yield. Additionally, further research is needed to fully understand the mechanism of action of xanthosine and its effects on various biological pathways.
合成法
Xanthosine can be synthesized through various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to create xanthosine from simpler compounds. Biosynthesis, on the other hand, involves the use of enzymes and biological pathways to produce xanthosine from precursor molecules. The biosynthesis of xanthosine is a complex process that involves several enzymatic reactions and pathways.
科学的研究の応用
Xanthosine has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of research has been its use as a potential therapeutic agent in the treatment of various diseases. Xanthosine has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the development of new drugs.
特性
CAS番号 |
140156-27-0 |
|---|---|
製品名 |
Xanthosine, 1-(1-propenyl)-, (Z)- |
分子式 |
C13H16N4O6 |
分子量 |
324.29 g/mol |
IUPAC名 |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[(Z)-prop-1-enyl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C13H16N4O6/c1-2-3-16-11(21)7-10(15-13(16)22)17(5-14-7)12-9(20)8(19)6(4-18)23-12/h2-3,5-6,8-9,12,18-20H,4H2,1H3,(H,15,22)/b3-2-/t6-,8-,9-,12-/m1/s1 |
InChIキー |
MVCFQPFKXZNLAU-UEMXZQTKSA-N |
異性体SMILES |
C/C=C\N1C(=O)C2=C(NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
CC=CN1C(=O)C2=C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O |
正規SMILES |
CC=CN1C(=O)C2=C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O |
同義語 |
1-allylxanthosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2,2-trifluoroacetamide](/img/structure/B233928.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B233933.png)
![5-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B233934.png)
![2-(4-bromophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233947.png)

![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233955.png)
![2-(2-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233956.png)


![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233967.png)